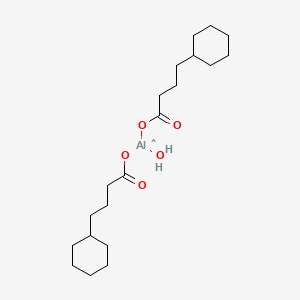
4-Ethynyl-4'-propyl-1,1'-biphenyl
Übersicht
Beschreibung
“4-Ethynyl-4’-propyl-1,1’-biphenyl” is a chemical compound with the molecular formula C17H16 . It is a biphenyl derivative containing both ethynyl and propyl groups . This compound is often used in the field of organic chemistry for its unique properties and potential applications .
Synthesis Analysis
“4-Ethynyl-4’-propyl-1,1’-biphenyl” is a general reagent used in the alkynylation of indoles and C1 alkynylation of carbazoles . It is also used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion .Molecular Structure Analysis
The molecular weight of “4-Ethynyl-4’-propyl-1,1’-biphenyl” is 220.31 . The molecular formula is C17H16 . The canonical SMILES structure is CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C .Chemical Reactions Analysis
“4-Ethynyl-4’-propyl-1,1’-biphenyl” is used as a reagent in the alkynylation of indoles and C1 alkynylation of carbazoles . It is also used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion .Physical And Chemical Properties Analysis
“4-Ethynyl-4’-propyl-1,1’-biphenyl” has a boiling point of 332.8±31.0 ºC . Its density is 1.01±0.1 g/ml . It is soluble in toluene .Wissenschaftliche Forschungsanwendungen
Terahertz Properties in Liquid Crystals
The compound 4-Ethynyl-4'-propyl-1,1'-biphenyl has been explored for its optical properties, particularly in the terahertz (THz) range. A study examined the birefringence, refractive indices, and absorption coefficients for ordinary and extraordinary rays of liquid crystals containing fluoro-substituted 4-propyl-4′-[(4-ethylphenyl)ethynyl] biphenyls. The findings indicate that the optical parameters in the THz range are influenced by the number and placement of fluorine atoms in the molecules (Chodorow et al., 2013).
Photocatalysis with Alkyne Substituted Complexes
Alkyne substituted complexes, such as those involving 4-ethynyl-1,1'-biphenyl, have been studied for their photochemical and redox properties. The addition of ethynyl phenyl moieties to certain ligands was found not to have a detrimental effect on the ability of the complexes to photocatalyse reactions, indicating potential applications in photocatalysis (Davidson et al., 2015).
Self-Assembly in Nanotechnology
Research has shown significant electronic communications between edge-on biphenyl moieties of a benzene core derivatised biaxially with four ethynyl-biphenyls. The ability of ethynyls to rotate allows for dual adaptability of edge-on and face-on orientations for the aromatic rings, which is crucial for the successful assembly of conjugated 1D nanowires. This points to potential applications in nanotechnology and materials science (Lee et al., 2014).
Liquid Crystal Applications
Another study focused on synthesizing fluoro-substituted analogues of 4-butyl-4′-[(4-butylphenyl)ethynyl]biphenyl, highlighting correlations between molecular structure and mesomorphic properties. The dielectric study of these compounds and their mixtures presented potential applications in the field of liquid crystals (Kula et al., 2013).
Surface-Confined Covalent Coupling Reactions
The compound 4-(but-3-en-1-ynyl)-4'-ethynyl-1,1'-biphenyl was studied for its surface-confined covalent coupling reactions, showing surface-dependent chemoselectivity. This research offers insights into the potential use of similar compounds in the synthesis of covalent carbon-based sp-sp2 polymers, useful in various scientific and industrial applications (Chen et al., 2019).
Eigenschaften
IUPAC Name |
1-ethynyl-4-(4-propylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h2,6-13H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSZCHDBZRCUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600251 | |
| Record name | 4-Ethynyl-4'-propyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynyl-4'-propyl-1,1'-biphenyl | |
CAS RN |
360768-57-6 | |
| Record name | 4-Ethynyl-4'-propyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





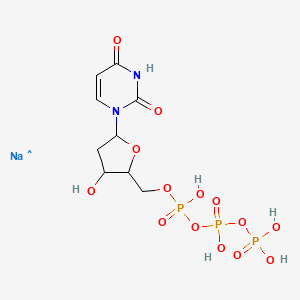
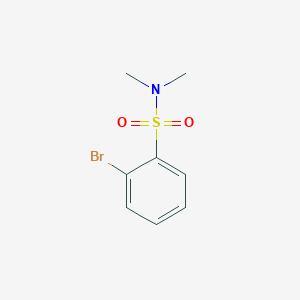
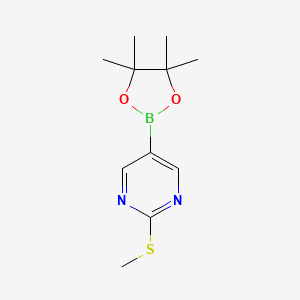
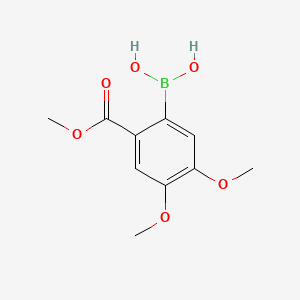
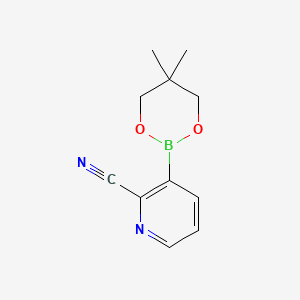
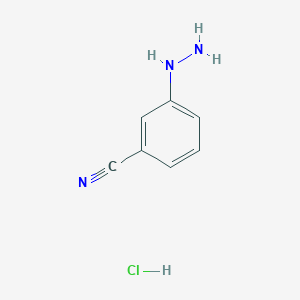

![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B1591724.png)

